molecular formula C24H26N6O B10918292 6-cyclopropyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918292
M. Wt: 414.5 g/mol
InChI Key: JQWOCLULUXRZHG-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a pyridine ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-CYCLOPROPYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, such as palladium or copper, and reagents like hydrazine and carbon monoxide . Industrial production methods may involve optimization of these reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

6-CYCLOPROPYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-CYCLOPROPYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 6-CYCLOPROPYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

IUPAC Name

6-cyclopropyl-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H26N6O/c1-4-29-16(3)18(14-26-29)13-25-24(31)20-12-21(17-10-11-17)27-23-22(20)15(2)28-30(23)19-8-6-5-7-9-19/h5-9,12,14,17H,4,10-11,13H2,1-3H3,(H,25,31)

InChI Key

JQWOCLULUXRZHG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5)C

Origin of Product

United States

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